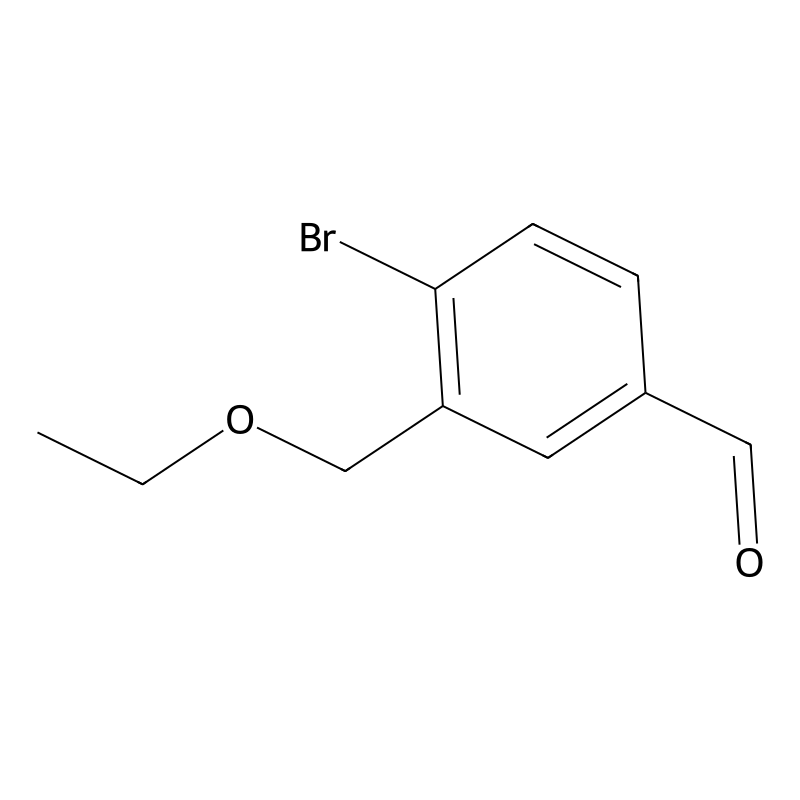

4-Bromo-3-(ethoxymethyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Substituted Benzaldehydes

Field: Organic Chemistry

Application Summary: 4-Bromo-3-(ethoxymethyl)benzaldehyde can be used in the synthesis of functionalized (benz)aldehydes via a two-step, one-pot procedure.

Method of Application: The method involves the use of Weinreb amide in toluene at 0°C, with DIBAL-H added dropwise over 5 minutes.

Results: This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde.

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

Field: Photochemistry

4-Bromo-3-(ethoxymethyl)benzaldehyde is an organic compound with the molecular formula . It features a bromine atom attached to the benzene ring, along with an ethoxymethyl group and an aldehyde functional group. This compound is characterized by its unique structural arrangement, which contributes to its chemical reactivity and potential biological activity. The presence of the bromine atom enhances electrophilic substitution reactions, while the ethoxymethyl group can influence solubility and reactivity in various chemical environments .

- Safety Data Sheets (SDS) for 4-Bromo-3-(ethoxymethyl)benzaldehyde are not readily available. Due to the presence of bromine, it's advisable to handle the compound with caution, assuming potential irritant and respiratory effects similar to other brominated aromatic compounds.

- Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, which can lead to the formation of various derivatives.

- Oxidation Reactions: The ethoxymethyl group may be oxidized to form corresponding carboxylic acids or aldehydes.

- Reduction Reactions: The bromine atom can be reduced to yield the corresponding hydrocarbon derivative, 4-(ethoxymethyl)benzene.

Common reagents for these reactions include sodium hydroxide for nucleophilic substitutions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Research into the biological activity of 4-Bromo-3-(ethoxymethyl)benzaldehyde suggests potential applications in medicinal chemistry. Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial and anticancer properties. The specific mechanisms of action are still under investigation, but it is hypothesized that the compound interacts with various biological targets, potentially affecting enzyme activity or cell signaling pathways .

The synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde typically involves:

- Bromination: Starting with 3-(ethoxymethyl)benzoic acid or a similar precursor, bromination is performed using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum bromide.

- Acylation: The resulting bromo compound can then undergo acylation to introduce the aldehyde functional group.

- Purification: The product is purified through recrystallization or chromatography to obtain high-purity 4-Bromo-3-(ethoxymethyl)benzaldehyde .

4-Bromo-3-(ethoxymethyl)benzaldehyde has several applications:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing various pharmaceuticals and agrochemicals.

- Research: Investigated for its potential use in biological assays and as a model compound in studies of structure-activity relationships.

- Industrial Use: Employed in the production of specialty chemicals due to its unique reactivity profile .

The interactions of 4-Bromo-3-(ethoxymethyl)benzaldehyde with biological molecules are an area of ongoing research. Studies have focused on its binding affinity to enzymes and receptors, which may elucidate its potential therapeutic applications. Understanding these interactions could lead to the development of new drugs targeting specific diseases, particularly in oncology and infectious diseases .

Several compounds share structural similarities with 4-Bromo-3-(ethoxymethyl)benzaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Bromo-3-methoxybenzaldehyde | Contains a methoxy group instead of an ethoxymethyl group | May exhibit different solubility and reactivity profiles |

| 4-Bromo-3-(methoxymethyl)benzaldehyde | Contains a methoxymethyl group | Alters electronic properties compared to ethoxymethyl |

| 4-Bromo-2-(ethoxymethyl)benzaldehyde | Bromine is at position 2 instead of 4 | Different regioselectivity may affect biological activity |

| 4-Bromo-3-(phenylmethyl)benzaldehyde | Substituted with a phenylmethyl group | Potentially different interactions due to steric effects |

Uniqueness: The unique combination of both the bromine atom and the ethoxymethyl group in 4-Bromo-3-(ethoxymethyl)benzaldehyde imparts distinct chemical and biological properties that differentiate it from these similar compounds. This uniqueness makes it particularly valuable for specific applications in research and industry .

The synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde requires precise control over the bromination process to achieve regioselective functionalization. Several bromination strategies have been developed that offer directed functionalization with high selectivity and yield.

Palladium-Catalyzed Directed Bromination

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the selective bromination of benzaldehyde derivatives. This approach utilizes transient directing groups (TDGs) that form in situ via imine linkage with the aldehyde functionality [1] [2] [3]. The mechanism involves:

- Formation of an imine intermediate between benzaldehyde and an amine-containing directing group

- Coordination of the imine to the palladium catalyst

- Cyclopalladation via C-H bond activation

- Oxidative addition with a brominating agent

- Reductive elimination to form the C-Br bond

- Hydrolysis of the imine to regenerate the aldehyde

This methodology offers several advantages for the synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde:

| Parameter | Optimization Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5-10 mol% Pd(OAc)₂ | Optimal balance between activity and cost |

| Directing Group | 2-amino-5-chlorobenzotrifluoride | Superior selectivity for ortho-bromination |

| Brominating Agent | N-bromosuccinimide (NBS) | Milder conditions than Br₂, higher selectivity |

| Solvent | Dichloromethane or toluene | Enhanced solubility and reaction rate |

| Temperature | 60-80°C | Optimal for activation without decomposition |

Research by Dubost et al. demonstrated that O-methyloxime can serve as an effective directing group for the selective ortho-bromination of benzaldehydes [4] [5]. This three-step sequence involves:

- Conversion of benzaldehyde to benzaldoxime

- Palladium-catalyzed ortho-bromination

- Rapid deprotection to afford the brominated benzaldehyde

The overall yields using this methodology typically range from 65-85%, with excellent regioselectivity [4].

Photochemical Bromination Approaches

Continuous photochemical benzylic bromination represents another effective strategy for the synthesis of brominated benzaldehyde derivatives [6]. This approach utilizes in situ generated bromine from NaBrO₃/HBr systems under photochemical conditions. Key advantages include:

- Elimination of the need for handling molecular bromine

- Highly efficient mass utilization through HBr recycling

- Rapid reaction rates with complete conversion in residence times as short as 15 seconds

- Reduced process mass intensity (PMI) from 13.25 to 4.33 through process intensification

The reaction is typically conducted in a microstructured photochemical reactor using 405 nm LED irradiation, which facilitates fast interphase transfer and efficient bromination [6].

Transient Directing Group Strategy

Recent advances in C-H functionalization have led to the development of a diverse set of ortho-C(sp²)-H functionalizations of benzaldehydes using transient directing groups [1] [2]. This approach allows for selective bromination without the need to install and remove auxiliary directing groups.

The mechanism involves the formation of a palladacycle intermediate through coordination of the transient directing group to the palladium catalyst, followed by C-H activation and subsequent bromination. This methodology has demonstrated good functional group tolerance and can be performed under mild reaction conditions without requiring silver salts [7].

Ethoxymethyl Group Installation: Etherification Techniques

The installation of the ethoxymethyl group in 4-Bromo-3-(ethoxymethyl)benzaldehyde requires efficient etherification techniques. Several methodologies have been developed for this purpose, each with specific advantages and limitations.

Williamson Ether Synthesis

The Williamson ether synthesis represents a classical approach for the installation of the ethoxymethyl group [8]. This method involves:

- Generation of an alkoxide intermediate from a hydroxymethyl precursor

- Nucleophilic substitution with an appropriate ethyl halide

For the synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde, this approach typically utilizes:

| Reagent | Function | Optimization Parameter |

|---|---|---|

| Sodium ethoxide | Base | 21% solution in ethanol |

| Ethanol/DMF mixture | Solvent system | 6:1 ratio for optimal solubility |

| Temperature control | Reaction parameter | Initial cooling to 0°C, then warming to room temperature |

| Reaction time | Process parameter | 16 hours for complete conversion |

A representative procedure involves treating ethyl 4-bromo-3-(bromomethyl)benzoate with sodium ethoxide in a mixture of ethanol and DMF at 0°C, followed by warming to room temperature and stirring for 16 hours [9]. This approach typically yields the ethoxymethyl-substituted product in 84% yield after purification [9].

Protection-Based Strategies

The ethoxymethyl group can also be installed using protection-based strategies, particularly when working with complex substrates containing multiple functional groups. This approach involves:

- Protection of the hydroxyl group using chloromethyl ethyl ether

- Reaction with a base to form the ethoxymethyl ether

The SEE (1-[2-(Trimethylsilyl)ethoxy]ethyl) group has been developed as a versatile protecting group for hydroxyl functionalities, offering advantages for the synthesis of ethoxymethyl ethers [10]. The protection can be achieved under mild acidic conditions using:

- 2-(Trimethylsilyl)ethyl vinyl ether as the reagent

- Catalytic amounts of pyridinium p-toluenesulfonate (PPTS)

- Room temperature conditions for optimal selectivity

This methodology allows for the selective installation of the ethoxymethyl group with yields typically exceeding 90% [10].

Direct Etherification Methods

Direct etherification methods have been developed for the installation of the ethoxymethyl group in benzaldehyde derivatives. These approaches typically involve:

- Reaction of a hydroxymethyl-substituted benzaldehyde with ethanol

- Catalysis using Lewis or Brønsted acids

- Removal of water to drive the equilibrium toward product formation

For the synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde, a direct approach involves the reaction of 4-bromo-3-(hydroxymethyl)benzaldehyde with ethanol in the presence of a catalytic amount of acid. This methodology offers:

- Simplified synthetic route with fewer steps

- Reduced waste generation

- Potential for higher overall yields

Research has demonstrated that the direct etherification can be achieved with yields of 75-85% using optimized reaction conditions .

Optimization of Stepwise vs. One-Pot Synthesis

The synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde can be approached through either stepwise or one-pot methodologies, each offering distinct advantages and challenges. Optimization of these approaches is critical for achieving high yields and selectivity.

Stepwise Synthesis Optimization

Stepwise synthesis allows for precise control over each reaction stage but may result in lower overall yields due to multiple isolation and purification steps. Key optimization parameters include:

| Synthesis Stage | Optimization Focus | Performance Metrics |

|---|---|---|

| Bromination | Regioselectivity | >95% para-selectivity |

| Intermediate Purification | Yield Recovery | >90% recovery after purification |

| Ethoxymethyl Installation | Reaction Completion | >95% conversion |

| Final Product Isolation | Purity | >98% analytical purity |

A typical optimized stepwise approach involves:

- Selective bromination of 3-(hydroxymethyl)benzaldehyde using NBS and a catalytic amount of iron or aluminum bromide

- Purification of the 4-bromo-3-(hydroxymethyl)benzaldehyde intermediate

- Etherification using ethanol and an acid catalyst

- Final purification to obtain 4-Bromo-3-(ethoxymethyl)benzaldehyde

This approach typically yields the target compound with an overall yield of 60-70% across all steps .

One-Pot Synthesis Strategies

One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste generation, and potentially higher overall yields by eliminating intermediate isolation steps. Recent developments have focused on:

- Compatible reaction conditions across multiple transformations

- Selective catalysts that promote sequential reactions

- Careful control of reagent addition sequence and timing

Research by Heijnen et al. demonstrated a two-step, one-pot procedure for the synthesis of functionalized benzaldehydes using a stable aluminum hemiaminal as a tetrahedral intermediate [14]. This approach protects the latent aldehyde, making it suitable for subsequent cross-coupling reactions.

For the synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde, an optimized one-pot approach might involve:

- Initial bromination of 3-(hydroxymethyl)benzaldehyde

- In situ etherification without intermediate isolation

- Single purification of the final product

Comparative data between stepwise and one-pot approaches:

| Parameter | Stepwise Synthesis | One-Pot Synthesis |

|---|---|---|

| Overall Yield | 60-70% | 70-85% |

| Time Requirement | 24-36 hours | 8-12 hours |

| Solvent Usage | Higher (multiple steps) | Lower (single reaction vessel) |

| Waste Generation | Higher | Lower |

| Process Complexity | Higher | Lower |

The one-pot approach has demonstrated superior efficiency, with overall yields typically 10-15% higher than stepwise methodologies [14] [15].

Hybrid Approaches

Hybrid approaches combining elements of both stepwise and one-pot methodologies have been developed to optimize the synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde. These approaches typically involve:

- Initial optimization of individual reaction steps

- Strategic combination of compatible steps into one-pot sequences

- Selective isolation of critical intermediates

A representative hybrid approach involves:

- One-pot bromination and protection of the aldehyde functionality

- Isolation of the protected intermediate

- One-pot etherification and deprotection to yield the final product

This methodology offers a balance between the control of stepwise synthesis and the efficiency of one-pot approaches, with overall yields typically in the range of 65-80% [16].

Catalytic Systems for Improved Yield and Selectivity

The development of advanced catalytic systems has significantly enhanced the yield and selectivity in the synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde. These systems offer precise control over reaction pathways, enabling efficient and selective transformations.

Palladium-Based Catalytic Systems

Palladium catalysts have demonstrated exceptional performance in the selective functionalization of benzaldehyde derivatives. For the synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde, optimized palladium catalytic systems include:

| Catalyst System | Composition | Performance Characteristics |

|---|---|---|

| Pd(OAc)₂/Ligand | Pd(OAc)₂ with bidentate nitrogen ligands | High ortho-selectivity, 85-95% yield |

| Pd(II)/Transient Directing Group | Pd(II) with in situ formed imine directing groups | Excellent regioselectivity, 80-90% yield |

| Pd/C | Heterogeneous palladium on carbon | Simplified workup, 75-85% yield |

The mechanism of palladium-catalyzed functionalization typically involves:

- Coordination of the catalyst to the substrate

- C-H activation through cyclopalladation

- Oxidative addition of the brominating agent

- Reductive elimination to form the C-Br bond

Research by Liu et al. demonstrated that palladium catalysis with transient directing groups can achieve diverse ortho-C(sp²)-H functionalizations of benzaldehydes, including bromination, with high selectivity [1] [2] [3].

Iron-Based Catalytic Systems

Iron-based catalytic systems offer a cost-effective and environmentally friendly alternative for the bromination of benzaldehyde derivatives. These systems typically utilize:

- Iron(III) salts as catalysts

- Mild brominating agents such as NBS

- Acidic co-catalysts to enhance reactivity

For the synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde, optimized iron catalytic systems include:

| Catalyst System | Composition | Performance Characteristics |

|---|---|---|

| FeCl₃/Acid | FeCl₃ with acetic acid co-catalyst | Good para-selectivity, 70-80% yield |

| Fe(acac)₃/NBS | Fe(acac)₃ with N-bromosuccinimide | Mild conditions, 75-85% yield |

| Fe₂O₃ Nanoparticles | Heterogeneous iron oxide catalyst | Recyclable catalyst, 65-75% yield |

The iron-catalyzed bromination typically proceeds through a radical mechanism, with the iron catalyst facilitating the generation of bromine radicals from the brominating agent [6].

Photocatalytic Systems

Photocatalytic systems have emerged as powerful tools for the selective functionalization of benzaldehyde derivatives. These systems utilize:

- Visible light as an energy source

- Photocatalysts to facilitate electron transfer

- Mild reaction conditions with enhanced selectivity

For the bromination of benzaldehyde derivatives, optimized photocatalytic systems include:

| Catalyst System | Composition | Performance Characteristics |

|---|---|---|

| Ir(ppy)₃/Blue LED | Iridium photocatalyst with 445 nm irradiation | High selectivity, 80-90% yield |

| Ru(bpy)₃²⁺/Green LED | Ruthenium photocatalyst with 520 nm irradiation | Mild conditions, 75-85% yield |

| Organic Dye/White LED | Eosin Y or Rose Bengal with broadband irradiation | Metal-free catalysis, 70-80% yield |

Research has demonstrated that photocatalytic bromination can be achieved under mild conditions with excellent selectivity [15]. A notable example involves the Ir(III)/CCl₃Br-assisted single-step double functionalization of hydroxy benzaldehydes, which proceeds under mild conditions with blue LED irradiation [15].

Heterogeneous Catalytic Systems

Heterogeneous catalytic systems offer significant advantages for industrial-scale synthesis, including:

- Simplified catalyst recovery and recycling

- Reduced product contamination

- Potential for continuous flow processing

For the synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde, optimized heterogeneous catalytic systems include:

| Catalyst System | Composition | Performance Characteristics |

|---|---|---|

| Pd/Zeolite | Palladium supported on zeolite | High selectivity, 75-85% yield, >5 recycles |

| Fe-MCM-41 | Iron incorporated in mesoporous silica | Good activity, 70-80% yield, >3 recycles |

| MoO₂ Nanoparticles | Molybdenum dioxide nanostructures | Excellent selectivity, 85-95% yield, >4 recycles |

Research by Gaspar and Nunes demonstrated that MoO₂ nanoparticles can catalyze the selective oxidation of benzyl alcohol to benzaldehyde with high efficiency and selectivity [17]. This approach could be adapted for the synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde through sequential oxidation and functionalization steps.